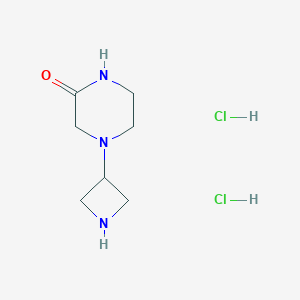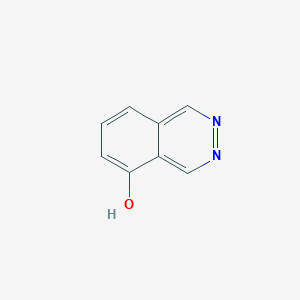
Phthalazin-5-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Phthalazin-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: this compound is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
Target of Action
Phthalazin-5-ol, like other phthalazine derivatives, is known to interact with a variety of targets. These targets include gamma-aminobutyric acid (GABA) receptors , cyclooxygenase-2 (COX-2) enzymes , and voltage-gated calcium channels . The interaction with these targets can lead to a variety of biological and pharmacological activities.
Mode of Action
The interaction of this compound with its targets leads to changes in the function of these targets. For example, when this compound binds to GABA receptors, it can alter the function of these receptors . Similarly, when this compound interacts with COX-2 enzymes, it can inhibit the function of these enzymes .
Biochemical Pathways
This compound can affect various biochemical pathways. For instance, by inhibiting COX-2 enzymes, this compound can affect the synthesis of prostaglandins, which are involved in inflammation and pain . Additionally, by interacting with GABA receptors, this compound can influence the function of the nervous system .
Result of Action
The interaction of this compound with its targets and the subsequent changes in biochemical pathways can lead to various molecular and cellular effects. For example, the inhibition of COX-2 enzymes can lead to a reduction in inflammation and pain . Similarly, the interaction with GABA receptors can affect neuronal signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phthalazin-5-ol can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with hydrazine, followed by cyclization and subsequent hydroxylation. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow process, which allows for better control over reaction conditions and yields. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Phthalazin-5-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine-5,6-dione.
Reduction: Reduction reactions can convert it to phthalazin-5-amine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phthalazine-5,6-dione.
Reduction: Phthalazin-5-amine.
Substitution: Halogenated phthalazine derivatives.
Comparaison Avec Des Composés Similaires
Phthalazin-5-ol can be compared with other similar compounds, such as:
Phthalazine: The parent compound, which lacks the hydroxyl group.
Phthalazinone: A ketone derivative of phthalazine.
Quinoxaline: An isomeric compound with a similar bicyclic structure but different nitrogen positioning.
Uniqueness: this compound’s uniqueness lies in its hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and enhances its potential as a pharmacophore in drug design.
Propriétés
IUPAC Name |
phthalazin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-3-1-2-6-4-9-10-5-7(6)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXUDJZWIPEMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


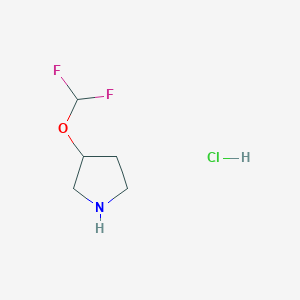
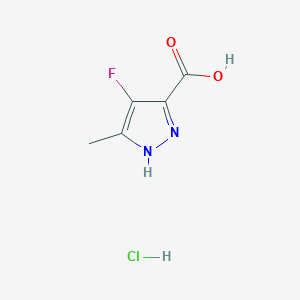
![3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1449696.png)


![1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1449705.png)
![trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1449707.png)
![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B1449709.png)

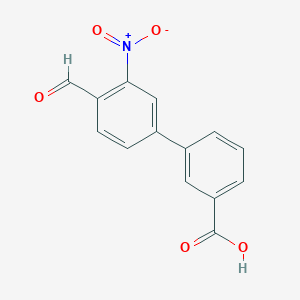
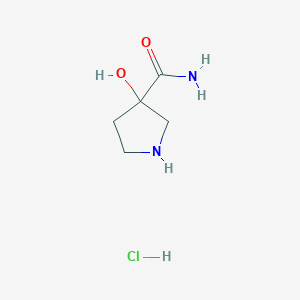
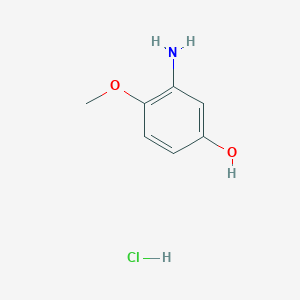
![2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid](/img/structure/B1449715.png)
